4-Methyltetrahydro-2h-thiopyran-4-ol
Overview
Description
4-Methyltetrahydro-2H-thiopyran-4-ol is a heterocyclic compound with the molecular formula C6H12OS. It is characterized by a tetrahydrothiopyran ring substituted with a methyl group and a hydroxyl group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyltetrahydro-2H-thiopyran-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-methyl-1,3-butanediol with hydrogen sulfide in the presence of a catalyst to form the thiopyran ring. The reaction is carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate cyclization.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. The product is typically purified through distillation or recrystallization to achieve the desired purity levels .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, mild temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acid chlorides, basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced sulfur species.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
4-Methyltetrahydro-2H-thiopyran-4-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of 4-Methyltetrahydro-2H-thiopyran-4-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The sulfur atom in the thiopyran ring can undergo oxidation-reduction reactions, contributing to the compound’s chemical behavior and potential therapeutic effects .
Comparison with Similar Compounds
Tetrahydrothiopyran-4-ol: Lacks the methyl group at the 4-position.
4-Methylthiopyran: Lacks the hydroxyl group at the 4-position.
Tetrahydrothiopyran: Lacks both the methyl and hydroxyl groups.
Uniqueness: 4-Methyltetrahydro-2H-thiopyran-4-ol is unique due to the presence of both a methyl group and a hydroxyl group at the 4-position, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-methylthian-4-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12OS/c1-6(7)2-4-8-5-3-6/h7H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYZAMMMGBAOMMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCSCC1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10516662 | |
Record name | 4-Methylthian-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10516662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38447-82-4 | |
Record name | 4-Methylthian-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10516662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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